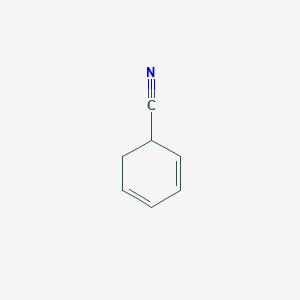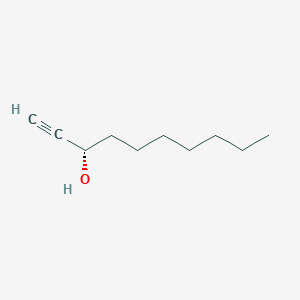
1-Decyn-3-ol, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyn-3-ol, (3S)- is an organic compound with the molecular formula C10H18O. It is a primary homo-propargylic alcohol derivative, characterized by the presence of a triple bond between the third and fourth carbon atoms in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decyn-3-ol, (3S)- can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:
Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating at 70°C until a white suspension of lithium amide is formed.
Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the mixture, resulting in a pale yellow solution.
Isomerization: 2-decyn-1-ol is added to the solution, leading to the formation of 1-Decyn-3-ol, (3S)-.
Industrial Production Methods
Industrial production methods for 1-Decyn-3-ol, (3S)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Decyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Semi-hydrogenation in the presence of Lindlar catalyst forms cis-3-decen-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lindlar catalyst is used for semi-hydrogenation.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: cis-3-decen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Decyn-3-ol, (3S)- has numerous applications in scientific research:
Chemistry: Used as a starting material in the synthesis of 3′-deoxyribolactones and methyl 9-decynoate.
Biology: Evaluated for its toxicity on green algae, Pseudokirchneriella subcapitata.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Decyn-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. For instance, during semi-hydrogenation, the compound interacts with the Lindlar catalyst, leading to the selective formation of cis-3-decen-1-ol . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Decyn-1-ol: A structural isomer with the triple bond between the second and third carbon atoms.
3-Decyn-1-ol: Another isomer with the triple bond between the third and fourth carbon atoms, similar to 1-Decyn-3-ol, (3S)-.
Uniqueness
1-Decyn-3-ol, (3S)- is unique due to its specific stereochemistry and the position of the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
74867-42-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3S)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 |
Clave InChI |
DQBUGZRLSSLUKC-SNVBAGLBSA-N |
SMILES isomérico |
CCCCCCC[C@@H](C#C)O |
SMILES canónico |
CCCCCCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)

silane](/img/structure/B14449210.png)
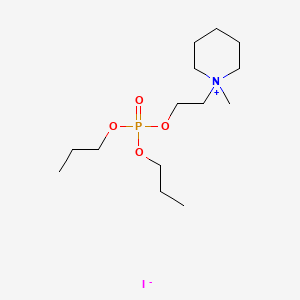
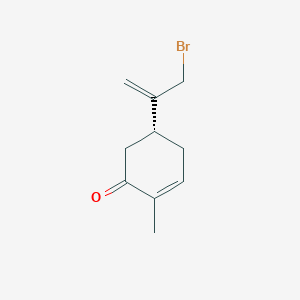
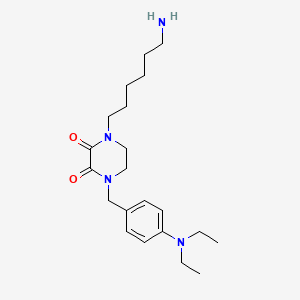
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
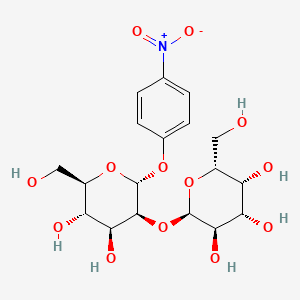
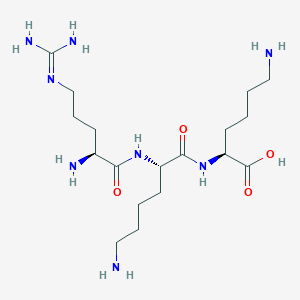
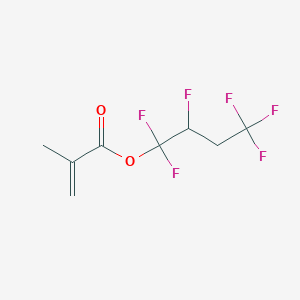
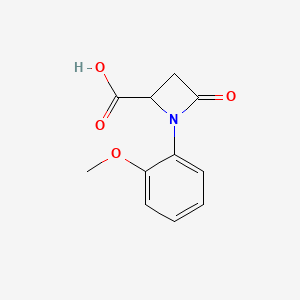
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)

